Structural Elucidation and Spectral Reference Guide: 4-(3-Bromophenyl)-2-methylbutanal
Structural Elucidation and Spectral Reference Guide: 4-(3-Bromophenyl)-2-methylbutanal
Executive Summary
In the development of small-molecule active pharmaceutical ingredients (APIs), the precise structural verification of synthetic intermediates is non-negotiable. 4-(3-Bromophenyl)-2-methylbutanal (CAS: 1343924-24-2) serves as a highly functionalized building block, featuring a reactive aldehyde, a chiral center at the alpha position, and a meta-brominated aromatic ring. This whitepaper provides a comprehensive, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for this compound. By establishing a self-validating analytical protocol grounded in empirical spectroscopic rules[1],[2], this guide equips researchers with the exact parameters needed to verify structural integrity, stereochemical environments, and sample purity.
Molecular Architecture & Predictive Rationale
To interpret the NMR spectra of 4-(3-Bromophenyl)-2-methylbutanal accurately, one must understand the physical causality behind the chemical shifts and coupling constants. The molecule's architecture dictates its spectral behavior through three primary mechanisms:
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Diamagnetic Anisotropy: The carbonyl group (C=O) generates a strong anisotropic field. The aldehyde proton (H1) lies in the deshielding zone of this field, pushing its resonance far downfield.
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Diastereotopicity: The presence of a chiral center at C2 renders the two protons on the adjacent C3 methylene group diastereotopic. They are chemically and magnetically non-equivalent, meaning they will resonate at different frequencies and exhibit complex geminal coupling ( 2J ) with each other, as well as vicinal coupling ( 3J ) with H2 and H4.
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The Heavy Atom Effect & Resonance: The bromine atom on the aromatic ring exerts a strong inductive electron-withdrawing effect, yet acts as a resonance electron donor. Furthermore, the "heavy atom effect" of bromine causes a characteristic upfield shift of the directly attached carbon (C3') in the 13 C spectrum, counteracting standard deshielding expectations[2].
1 H NMR Spectral Reference Data
The following data is synthesized based on empirical predictive models and established structural determination parameters for substituted phenylbutanal derivatives[1],[2].
Quantitative Data Summary
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment Logic |
| H1 | 9.65 - 9.75 | Doublet (d) | 1H | 3J≈1.8 | Aldehyde proton; deshielded by C=O anisotropy; couples to chiral CH (H2). |
| H2' | 7.33 - 7.37 | Singlet/Narrow m | 1H | - | Aromatic proton between alkyl chain and Br; isolated from strong ortho coupling. |
| H4' | 7.28 - 7.32 | Doublet of triplets (dt) | 1H | 3J≈7.8 , 4J≈1.5 | Aromatic proton ortho to Br, para to alkyl chain. |
| H5' | 7.12 - 7.18 | Triplet (t) | 1H | 3J≈7.8 | Aromatic proton meta to both substituents. |
| H6' | 7.08 - 7.12 | Doublet (d) | 1H | 3J≈7.6 | Aromatic proton ortho to the alkyl chain. |
| H4 | 2.55 - 2.65 | Multiplet (m) | 2H | - | Benzylic CH 2 ; deshielded by the aromatic ring current. |
| H2 | 2.35 - 2.45 | Multiplet (m) | 1H | - | Alpha CH; complex splitting from CH 3 , H1, and diastereotopic H3 protons. |
| H3a, H3b | 1.60 - 2.05 | Complex Multiplets | 2H | 2J≈14.0 | Diastereotopic CH 2 protons; magnetically non-equivalent due to C2 chirality. |
| C2-CH 3 | 1.10 - 1.15 | Doublet (d) | 3H | 3J≈7.0 | Alpha methyl group; couples exclusively to H2. |
13 C NMR Spectral Reference Data
Carbon shifts are highly sensitive to hybridization and electronegativity. The data below reflects standard shifts cross-referenced with principles from the Spectral Database for Organic Compounds (SDBS)[3],[4].
Quantitative Data Summary
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Logic |
| C1 | 204.5 | C=O (Aldehyde) | Highly deshielded sp2 carbon typical of aliphatic aldehydes. |
| C1' | 143.8 | Quaternary (Ar) | Aromatic carbon attached to the electron-donating alkyl chain. |
| C3' | 122.5 | Quaternary (Ar) | Aromatic carbon attached to Bromine; exhibits the heavy atom effect. |
| C2' | 131.2 | CH (Ar) | Aromatic carbon between substituents. |
| C5' | 130.1 | CH (Ar) | Meta aromatic carbon. |
| C4' | 129.6 | CH (Ar) | Para aromatic carbon relative to the alkyl chain. |
| C6' | 127.4 | CH (Ar) | Ortho aromatic carbon relative to the alkyl chain. |
| C2 | 46.2 | CH (Aliphatic) | Alpha carbon; deshielded by the adjacent carbonyl group. |
| C4 | 33.4 | CH 2 (Benzylic) | Gamma carbon; deshielded by the aromatic ring. |
| C3 | 31.1 | CH 2 (Aliphatic) | Beta carbon; standard aliphatic environment. |
| C2-CH 3 | 13.3 | CH 3 (Aliphatic) | Shielded methyl carbon. |
Experimental Protocols & Self-Validating Workflows
To ensure trustworthiness and reproducibility, the NMR acquisition must be treated as a self-validating system. The following protocol guarantees that the resulting spectra are artifact-free and quantitatively reliable.
Step-by-Step Methodology: Sample Preparation & Acquisition
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Sample Preparation: Weigh exactly 20.0 mg (for 1 H) or 80.0 mg (for 13 C) of 4-(3-Bromophenyl)-2-methylbutanal. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Self-Validation Check: The solution must be optically clear. Any particulate matter will distort the local magnetic field ( B0 ), causing line broadening. Filter through a glass wool plug if necessary.
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Probe Tuning and Matching: Insert the 5mm NMR tube into a 400 MHz or 600 MHz spectrometer. Tune the probe to the exact Larmor frequency of the target nucleus ( 1 H or 13 C) to optimize the Q-factor of the receiver coil.
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Locking and Shimming: Lock the spectrometer to the deuterium frequency of CDCl 3 (7.26 ppm equivalent). Perform gradient shimming (Z1-Z5) until the lock signal is stable and maximized.
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Self-Validation Check: The full width at half maximum (FWHM) of the TMS peak must be ≤0.5 Hz. If it is broader, the shimming is inadequate and must be repeated.
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Pulse Sequence Execution ( 1 H): Use a standard 30° or 90° pulse sequence (e.g., zg30). Set the relaxation delay ( d1 ) to 2.0 seconds to ensure complete longitudinal relaxation ( T1 ) between scans. Acquire 16 to 64 transients.
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Pulse Sequence Execution ( 13 C): Utilize a composite pulse decoupling sequence (e.g., WALTZ-16) to remove 1 H- 13 C J -coupling. Set d1 to 2.5 seconds. Acquire 1024 to 4096 transients depending on sample concentration.
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Data Processing: Apply a Fourier Transform (FT) with a line broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C. Manually correct the zero-order and first-order phase. Calibrate the chemical shift axis by setting the TMS singlet to exactly 0.00 ppm.
Caption: Self-validating workflow for NMR sample preparation, acquisition, and processing.
Logical Pathway for Structural Elucidation
While 1D NMR provides the foundational data, conclusive structural proof of 4-(3-Bromophenyl)-2-methylbutanal requires mapping the connectivity through 2D NMR techniques. The elucidation logic relies on a network of correlations:
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COSY (Correlation Spectroscopy): Establishes the continuous spin system of the alkyl chain: H1 ↔ H2 ↔ (H3a, H3b) ↔ H4. It also confirms the H2 ↔ CH 3 connectivity.
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HSQC (Heteronuclear Single Quantum Coherence): Maps all protons to their directly attached carbons, definitively separating the overlapping aliphatic multiplets by their distinct 13 C shifts.
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HMBC (Heteronuclear Multiple Bond Correlation): Bridges the aliphatic chain to the aromatic ring. A critical HMBC cross-peak will be observed between the benzylic protons (H4) and the quaternary aromatic carbon (C1'), proving the attachment point.
Caption: Logical pathway integrating 1D and 2D NMR data for absolute structural elucidation.
References
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Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan / Wikipedia Directory Title: Spectral Database for Organic Compounds - Wikipedia URL:[Link]
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Re3data.org Registry Source: Re3data.org Title: Spectral Database for Organic Compounds - Re3data.org URL:[Link]
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Structure Determination of Organic Compounds: Tables of Spectral Data (MIT Library Record) Source: Massachusetts Institute of Technology (MIT) Libraries Title: Structure Determination of Organic Compounds : Tables of Spectral Data URL:[Link]
- Structure Determination of Organic Compounds: Tables of Spectral Data (Google Books)
Sources
- 1. mit.primo.exlibrisgroup.com [mit.primo.exlibrisgroup.com]
- 2. Structure Determination of Organic Compounds: Tables of Spectral Data - Ernö Pretsch, Philippe Bühlmann, Christian Affolter - Google 圖書 [books.google.com.tw]
- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]
